9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate

Descripción general

Descripción

“9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate” is a chemical compound with the molecular formula C18H19NO3 . It is a solid substance and its CAS number is 147687-15-8 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-Methylaminoethanol and N-(9-Fluorenylmethoxycarbonyloxy)succinimide . The specific synthetic method may vary, but a typical method involves reacting glycylaldehyde with Fmoc-OSu (Fmoc hydroxysuccinimidyl carbonate) followed by alkaline treatment to obtain the desired product .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3 . The molecular weight of the compound is 297.35 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 474.2±24.0 °C and a predicted density of 1.220±0.06 g/cm3 . It also has a predicted pKa value of 14.59±0.10 .Aplicaciones Científicas De Investigación

Crystal Structure Characterization

The compound has been used in the study of crystal structures. In one study, it was noted that the molecular plane of the O=C—NH—Cα unit in the compound is slightly pyramidalized, with the N atom deviating from the basal plane, showcasing its unique molecular geometry and the potential application in understanding molecular interactions and crystal formation (Yamada et al., 2008).

Synthetic Applications

The compound has been employed as a protective group in organic synthesis, particularly in the protection of hydroxy groups in conjunction with various acid- and base-labile protecting groups. This usage underscores its versatility in synthetic organic chemistry, particularly in peptide synthesis, where it can be conveniently removed under mild conditions while other sensitive functional groups remain intact (Gioeli & Chattopadhyaya, 1982).

Biotransformation Studies

The compound's derivatives have been studied for their biotransformation by biphenyl-utilizing bacteria. This research highlights its potential applications in biotechnological processes and the pharmaceutical industry, where such biotransformation can lead to the production of valuable metabolites with various pharmacological properties (Waldau et al., 2009).

Material Science and Electronics

In material science and electronics, the compound and its derivatives have been used in the synthesis of novel materials. For instance, they have been involved in the development of multifunctional materials for high-performance organic light-emitting diodes (OLEDs). This points towards its significant role in the advancement of electronic and optoelectronic devices, offering promising applications in displays and lighting technologies (Ye et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-2-11-21(12-13-22)20(23)24-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19,22H,2,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFMOMMVDZBVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate | |

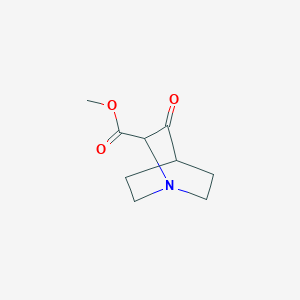

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B1454372.png)

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)

![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)

![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)

![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)

![8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1454389.png)